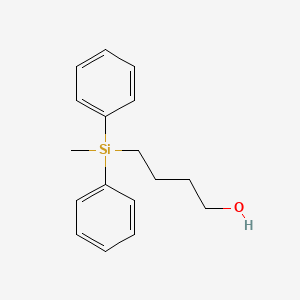

Diphenyl(4-hydroxybutyl)methylsilane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18044-15-0 |

|---|---|

Molecular Formula |

C17H22OSi |

Molecular Weight |

270.44 g/mol |

IUPAC Name |

4-[methyl(diphenyl)silyl]butan-1-ol |

InChI |

InChI=1S/C17H22OSi/c1-19(15-9-8-14-18,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |

InChI Key |

XICASLQNVVCMNQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Diphenyl 4 Hydroxybutyl Methylsilane

General Strategies for Organosilane Synthesis

The formation of the Si-C bond is the cornerstone of organosilane synthesis. Over the years, several powerful and versatile methods have been developed, with hydrosilylation and reactions involving organometallic reagents being among the most prominent.

Hydrosilylation is a highly efficient, atom-economic reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. nih.govnumberanalytics.com This process is a fundamental method for creating organosilanes, widely used in both industrial production of silicones and in fine chemical synthesis. nih.govnumberanalytics.com The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst and Karstedt's catalyst being the most common. nih.gov However, concerns about the cost and availability of precious metals have driven research into catalysts based on other metals like rhodium, iridium, iron, and cobalt. nih.gov

The general mechanism for the hydrosilylation of an alkene often involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion to form the Si-C bond, and reductive elimination to release the organosilane product and regenerate the catalyst. Asymmetric hydrosilylation can be achieved using chiral catalysts, providing a route to optically active organosilanes which are valuable intermediates in organic synthesis. libretexts.org

The use of organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) compounds, represents one of the oldest and most versatile strategies for forming Si-C bonds. gelest.comwikipedia.org These highly nucleophilic reagents readily react with halosilanes, displacing a halide to create the desired carbon-silicon linkage. gelest.comorganic-chemistry.org The genesis of modern organosilane chemistry can be traced back to F. Stanley Kipping's work in the early 1900s, which heavily relied on Grignard reactions. gelest.com

The general reaction is: R-M + R'₃Si-X → R-SiR'₃ + M-X (where M = MgBr, MgCl, or Li; X = Cl, Br, I)

The degree of substitution on the silicon atom can be controlled by the stoichiometry and reaction conditions, such as the order of addition. gelest.com For instance, adding the silane (B1218182) to the Grignard reagent (normal addition) tends to favor full substitution, while adding the Grignard to the silane (reverse addition) can be used for partial substitution. gelest.com Organolithium reagents are generally more reactive than their Grignard counterparts and are also widely employed for creating Si-C bonds, especially when strong basicity is required. wikipedia.orgsigmaaldrich.com

Halosilanes are critical precursors in many organosilane syntheses. alfa-chemistry.com These compounds have the general formula RₙSiX₍₄₋ₙ₎, where R is an organic group, X is a halogen (typically chlorine), and n ranges from 1 to 3. alfa-chemistry.com Their utility stems from the reactivity of the silicon-halogen bond, which is susceptible to nucleophilic attack by organometallic reagents like Grignard and organolithium compounds. ias.ac.in

The synthesis of halosilanes themselves can be achieved through various methods, including the direct reaction of elemental silicon with alkyl halides (the "Direct Process") or the redistribution of substituents on a silicon center. alfa-chemistry.comgoogle.com The choice of halosilane precursor is crucial as it dictates the final substitution pattern on the silicon atom. For the synthesis of Diphenyl(4-hydroxybutyl)methylsilane, a suitable precursor would be Diphenylmethylchlorosilane.

Targeted Synthesis of this compound

The synthesis of this compound can be envisioned through several pathways, primarily leveraging the general strategies of hydrosilylation or Grignard/organolithium chemistry. The key challenge is the introduction of the C4-hydroxyl chain onto the diphenylmethylsilyl group.

A plausible hydrosilylation route would involve the reaction of Diphenylmethylsilane with an unsaturated alcohol like 3-buten-1-ol (B139374). A protecting group for the hydroxyl function might be necessary to prevent side reactions.

Alternatively, a Grignard-based approach would involve preparing a Grignard reagent from a protected 4-halobutanol, such as 4-bromo-1-butanol, and reacting it with Diphenylmethylchlorosilane. A final deprotection step would yield the target molecule.

Table 1: Comparison of Proposed Synthetic Routes

| Feature | Hydrosilylation Route | Grignard Route |

| Key Reagents | Diphenylmethylsilane, 3-buten-1-ol (or protected derivative) | Diphenylmethylchlorosilane, Grignard from 4-halobutanol |

| Key Bond Formation | Si-H addition across C=C | Nucleophilic substitution at Si-Cl |

| Atom Economy | High (addition reaction) | Moderate (generates salt byproduct) |

| Key Steps | 1-2 (Hydrosilylation, optional deprotection) | 3 (Grignard formation, coupling, deprotection) |

| Primary Control | Regioselectivity of addition | Reactivity of Grignard reagent |

In the context of synthesizing this compound, regioselectivity is a critical consideration, particularly for the hydrosilylation pathway. rsc.org The addition of the silyl (B83357) group to the double bond of 3-buten-1-ol can theoretically result in two different regioisomers. The desired product results from the anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the double bond.

The regioselectivity of hydrosilylation is heavily influenced by the choice of catalyst and the steric and electronic properties of the substrates. libretexts.org Platinum catalysts, for example, generally favor the formation of the terminal, anti-Markovnikov product, which would be the desired outcome for this synthesis. libretexts.org Photocatalyzed methods have also been developed that can provide high regioselectivity in the hydrosilylation of certain substrates. nih.gov

In the Grignard approach, regioselectivity is inherently controlled by the structure of the starting materials. The carbon-magnesium bond is formed at the site of the halogen in the butyl chain, and this carbon atom is the one that subsequently forms the bond with the silicon atom, ensuring the correct connectivity.

Stereochemistry focuses on the three-dimensional arrangement of atoms in molecules. researchgate.net In the synthesis of this compound, as the target molecule is achiral, stereochemical control is not a primary objective. There are no stereocenters in the final structure.

However, it is an important general concept in organosilane synthesis. researchgate.net For example, if a chiral silane or a chiral alkene were used in a hydrosilylation reaction, diastereomeric products could be formed. Asymmetric hydrosilylation, employing chiral ligands on the metal catalyst, is a powerful technique to synthesize enantiomerically enriched or pure chiral organosilanes. libretexts.org Similarly, reactions involving silyl lithium reagents with secondary alkyl halides have been shown to proceed with inversion of configuration at the carbon center, a classic Sₙ2-type substitution. organic-chemistry.org While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental to the broader field of organosilane synthesis.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is paramount to maximizing the yield of this compound while minimizing side reactions. Key parameters that are typically adjusted include the nature of the catalyst, catalyst concentration, reaction temperature, and the molar ratio of reactants.

| Parameter | Effect on Yield and Selectivity | Typical Conditions |

| Catalyst Type | The choice of catalyst, such as Karstedt's or Speier's catalyst, can significantly impact reaction efficiency and selectivity. mdpi.com Non-platinum catalysts, like those based on cobalt, are also being explored. nih.gov | Platinum complexes (e.g., Karstedt's catalyst) are common. |

| Catalyst Conc. | Higher concentrations can increase the reaction rate but may also lead to side reactions or be economically unviable. | Typically in the range of 10-100 ppm of the transition metal. |

| Temperature | Affects the rate of reaction. Higher temperatures can accelerate the reaction but may also promote undesirable side reactions like alkene isomerization. mdpi.com | Generally maintained between room temperature and 80°C. |

| Reactant Ratio | A slight excess of the alkene (3-buten-1-ol) may be used to ensure complete consumption of the more valuable silane. | A molar ratio of silane to alkene of approximately 1:1.1 is often employed. |

| Solvent | An inert solvent can help to control viscosity and reaction temperature. | Toluene or xylene are commonly used. |

This table is interactive. Users can sort and filter the data by clicking on the headers.

Mechanistic Elucidation of Formation Pathways

The formation of this compound via catalytic hydrosilylation is understood to proceed through a well-established catalytic cycle, most notably the Chalk-Harrod mechanism when using platinum catalysts.

Investigation of Intermediates and Transition States

The Chalk-Harrod mechanism involves several key steps:

Oxidative Addition: The diphenylmethylsilane adds to the low-valent metal center of the catalyst.

Alkene Coordination: The unsaturated alcohol, 3-buten-1-ol, coordinates to the metal center.

Migratory Insertion: The coordinated alkene inserts into the silicon-metal bond. This step determines the regioselectivity of the reaction.

Reductive Elimination: The desired product, this compound, is eliminated from the metal center, regenerating the active catalyst.

While direct observation of all intermediates and transition states is challenging, their existence is supported by extensive mechanistic studies on analogous hydrosilylation reactions.

Role of Catalysis in Synthetic Efficiency

Catalysis is indispensable for the efficient synthesis of this compound. Without a catalyst, the reaction between a silane and an alkene is extremely slow. Transition metal catalysts provide an alternative reaction pathway with a significantly lower activation energy. mdpi.com

Recent research has also focused on the development of non-platinum-based catalysts, such as those utilizing cobalt, to improve cost-effectiveness and explore different reactivity profiles. nih.gov The ligand environment around the metal center plays a critical role in tuning the catalyst's activity and selectivity.

Purification Techniques and Strategies for Compound Isolation

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and potentially side products. The purification of this compound, a polar organosilicon compound, requires specific strategies.

Given the polar nature of the hydroxyl group, column chromatography is a highly effective method for purification. Several approaches can be considered:

Normal-Phase Chromatography: Utilizing a polar stationary phase like silica (B1680970) gel, with a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), can separate the polar product from less polar impurities.

Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). theanalyticalscientist.comreddit.com This is particularly useful for separating polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for purifying very polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous eluent. researchgate.net

For larger scale purifications, distillation under reduced pressure can be employed to remove volatile impurities. masterorganicchemistry.com However, the relatively high boiling point and thermal sensitivity of the product may make chromatography the preferred method for achieving high purity. Catalyst residues, particularly those of platinum, can often be removed by filtration through a pad of a suitable adsorbent like activated carbon or celite.

Reactivity and Transformational Chemistry of Diphenyl 4 Hydroxybutyl Methylsilane

Transformations Involving the Hydroxyl Functionality

The primary alcohol group in Diphenyl(4-hydroxybutyl)methylsilane is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic reactions.

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form the corresponding esters and ethers. These reactions are fundamental in organic synthesis, often employed for the protection of the hydroxyl group or to introduce new functional moieties.

Esterification: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid or base catalyst, yields the corresponding esters. The reactivity is comparable to that of other primary alcohols. Silyl (B83357) esters can also be formed, though they are generally more labile than silyl ethers and susceptible to hydrolysis. thieme-connect.de

Etherification: The formation of ethers can be achieved through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another important class of ethers are silyl ethers, which are frequently used as protecting groups for alcohols in multi-step syntheses. wikipedia.orgpearson.commasterorganicchemistry.com The formation of a silyl ether from this compound would involve reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole. wikipedia.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Diphenyl(4-acetoxybutyl)methylsilane | Room temperature |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Benzyl Bromide | Diphenyl(4-(benzyloxy)butyl)methylsilane | THF, 0 °C to room temperature |

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk The presence of the silicon center introduces a consideration for selectivity, as the Si-C and Si-H (if present) bonds can also be susceptible to oxidation under certain conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). For the formation of carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. libretexts.org

Selective oxidation of the alcohol without affecting the diphenylmethylsilyl group is generally achievable under mild conditions. The Si-Ph and Si-Me bonds are relatively stable to many common oxidants used for alcohols. However, some transition metal-catalyzed oxidations that are effective for silanes might compete if not carefully controlled. nih.govrsc.org

Table 2: Oxidation Reactions of the Hydroxyl Group

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Diphenyl(4-oxobutyl)methylsilane (Aldehyde) | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature libretexts.org |

The oxygen atom of the hydroxyl group in this compound is nucleophilic and can participate in reactions with various electrophiles. msu.edulibretexts.org The nucleophilicity can be significantly enhanced by deprotonation with a base to form the corresponding alkoxide.

This enhanced nucleophilicity allows the molecule to be used as a building block, for instance, in ring-opening reactions of epoxides or in Michael additions to α,β-unsaturated carbonyl compounds. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. ntu.ac.uk This transformation facilitates subsequent nucleophilic substitution reactions at the carbon atom bearing the oxygen.

Reactivity of the Phenyl Moieties

Aromatic Substitution Reactions

The two phenyl groups attached directly to the silicon atom in this compound are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The silyl group (-SiPh(Me)(CH₂)₄OH) influences both the rate and regioselectivity of the substitution.

Silyl groups generally act as activating groups and ortho-, para-directors. wikipedia.org This directing effect stems from the ability of the silicon atom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. youtube.com Consequently, electrophilic attack is favored at the positions ortho and para to the carbon-silicon bond.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

A notable feature of arylsilanes is their propensity to undergo ipso-substitution, where the electrophile directly displaces the silyl group itself. This reaction is particularly facile when a strong electrophile is used.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenylsilanes

| Reaction Type | Reagent | Typical Outcome |

| Nitration | HNO₃/H₂SO₄ | ortho-, para-nitro substitution |

| Bromination | Br₂/FeBr₃ | ortho-, para-bromo substitution |

| Protodesilylation | H⁺ (strong acid) | Ipso-substitution (replacement of silyl group with H) |

Photochemical Reactivity and Energy Transfer Processes

The phenyl groups in this compound act as chromophores, allowing the molecule to absorb ultraviolet (UV) light. The interaction between the silicon atom and the phenyl rings can influence the molecule's photochemical behavior. Phenyl-substituted silanes and polysiloxanes are known for their distinct optical properties and thermal stability. rsc.org

Upon absorption of UV radiation, the molecule can enter an excited state. The primary photochemical process for many organosilanes is the cleavage of the silicon-carbon bond. This can lead to the formation of radical species, which can then participate in a variety of subsequent reactions. The stability of the Si-C bond is generally high, but photochemical activation provides a pathway for its cleavage. wikipedia.org

In materials science, the photostability of phenyl-substituted silicon compounds is a key property. For instance, polysiloxanes containing phenyl groups often exhibit improved resistance to UV degradation compared to their non-phenylated counterparts. Studies on related phenyl-substituted silsesquioxanes show changes in UV transmittance upon prolonged irradiation, indicating photochemical activity. rsc.org Energy transfer processes can occur, where energy absorbed by the phenyl chromophore is dissipated through various pathways, including bond cleavage or transfer to other molecules.

Advanced Reaction Types

Cross-Coupling Reactions Involving Organosilanes

This compound is a suitable candidate for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgnumberanalytics.com This reaction forms a new carbon-carbon bond by coupling an organosilane with an organic halide or pseudohalide (e.g., triflate). organic-chemistry.orgnumberanalytics.com

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X).

Transmetalation: The organic group from the organosilane is transferred to the palladium center. This step requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent, more reactive silicate (B1173343) species. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. numberanalytics.com

In the case of this compound, one of the phenyl groups can be transferred to an aryl or vinyl halide. A significant consideration is the presence of the primary hydroxyl group in the butyl chain. This acidic proton could potentially interfere with basic activators. Therefore, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary before performing the coupling reaction. The use of fluoride-free Hiyama-Denmark coupling conditions, which often employ a base to activate a silanol (B1196071), could also be an alternative strategy. rsc.org The low toxicity and high stability of organosilanes make Hiyama coupling an environmentally benign alternative to other cross-coupling methods like Stille (using organostannanes) or Suzuki (using organoboranes) reactions. nih.govrsc.org

Table 2: Generalized Hiyama Coupling Reaction

| Component | Example | Role |

| Organosilane | This compound | Source of the transferring group (e.g., Phenyl) |

| Organic Halide | Iodobenzene | Substrate to be coupled |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the reaction cycle rsc.org |

| Activator | TBAF, TASF | Activates the organosilane for transmetalation organic-chemistry.org |

Wittig Rearrangements and Related Rearrangement Reactions

The classical Wittig rearrangement involves the base-catalyzed reorganization of an ether to form an alcohol. msu.edu While this compound is an alcohol, not an ether, it can undergo related rearrangement reactions characteristic of organosilicon compounds, particularly those involving silyl group migration.

A highly relevant related reaction is the Brook rearrangement , which describes the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. acs.org For this compound, the presence of the hydroxyl group sets the stage for a potential wikipedia.orgnumberanalytics.com-Brook rearrangement. Deprotonation of the hydroxyl group would form an alkoxide. This nucleophilic oxygen could then attack the silicon center, leading to the migration of the entire diphenylmethylsilyl group from the carbon backbone to the oxygen, forming a silyl ether.

Furthermore, studies on α-alkoxysilanes (silyl-substituted ethers) have shown they can undergo wikipedia.orgorganic-chemistry.org, wikipedia.orgnumberanalytics.com, and organic-chemistry.orgnumberanalytics.com-Wittig rearrangements upon deprotonation. msu.edumsu.edu These reactions underscore the propensity of silyl groups to participate in sigmatropic shifts and other intramolecular migrations. The specific rearrangement pathway for this compound or its derivatives would be influenced by factors such as the base used, substitution patterns, and reaction conditions. msu.edu

Reductions Utilizing Organosilane Hydrides

No published data is available on the use of this compound for reductions utilizing organosilane hydrides.

Polymer Chemistry Applications and Architectures

Diphenyl(4-hydroxybutyl)methylsilane as a Monomer and Building Block

The presence of a primary hydroxyl group and a sterically influential diphenylmethylsilyl group makes this compound a valuable monomer for the synthesis of functionalized polymers.

Precursor for Functionalized Polymers and Oligomers

This compound serves as a key precursor for a range of functionalized polymers and oligomers. The terminal hydroxyl group can be readily modified either before or after polymerization, enabling the introduction of a wide array of functional groups. For instance, it can be esterified with acrylic or methacrylic acid to produce vinyl monomers suitable for radical polymerization.

The hydroxyl functionality also allows this compound to act as an initiator for ring-opening polymerizations, such as that of ε-caprolactone or lactide, to form polyesters with a terminal silane (B1218182) group. Furthermore, it can react with isocyanates to yield polyurethanes incorporating the diphenylmethylsilyl moiety. This versatility makes it a foundational component for creating materials with specific chemical and physical properties.

The synthesis of block copolymers is another area where this compound is of interest. For example, it can be used to create hydrophilic blocks that can be combined with hydrophobic polymer segments, leading to the formation of amphiphilic block copolymers with applications in self-assembly and nanotechnology.

Table 1: Examples of Functionalized Polymers Derived from this compound

| Polymer Type | Functionalization Strategy | Potential Application |

| Polyacrylates | Esterification of the hydroxyl group with acrylic acid followed by radical polymerization. | Adhesives, coatings, and specialty elastomers. |

| Polyesters | Initiation of ring-opening polymerization of cyclic esters (e.g., ε-caprolactone). | Biodegradable materials, drug delivery systems. |

| Polyurethanes | Reaction of the hydroxyl group with diisocyanates. | High-performance elastomers, foams, and coatings. |

| Block Copolymers | Use as a functional initiator or terminator in living polymerization techniques. | Nanomaterials, surfactants, and compatibilizers. |

Incorporation into Polymer Backbones and Side Chains

This compound can be incorporated into both the main chain (backbone) and the side chains of polymers, depending on the synthetic approach.

When used as a difunctional monomer (for example, after converting the hydroxyl group to another reactive site), it can be integrated directly into the polymer backbone. This introduces the flexible butyl group and the bulky diphenylmethylsilyl unit into the main chain, which can significantly impact the polymer's thermal properties, solubility, and morphology.

More commonly, it is incorporated as a side chain. This is typically achieved by first converting it into a polymerizable monomer, such as a styrenic or acrylic derivative. The resulting polymer possesses pendant this compound groups. These side chains can influence the polymer's surface properties, such as hydrophobicity and refractive index, and can also serve as sites for post-polymerization modification. The presence of silicon in the side chains can enhance thermal stability and gas permeability.

Polymerization Mechanisms and Controlled Synthesis

The synthesis of well-defined polymers from this compound and its derivatives can be achieved through various controlled polymerization techniques.

Anionic Polymerization Strategies for Siloxane Derivatives

While this compound itself is not directly suitable for anionic polymerization due to the acidic proton of the hydroxyl group, its derivatives are. After protecting the hydroxyl group or converting it to a non-protic functional group, the resulting monomer can be polymerized anionically. For instance, silyl-protected derivatives can be polymerized to create well-defined polymers with narrow molecular weight distributions. gelest.com

Anionic ring-opening polymerization (AROP) of cyclic siloxanes is a powerful method for creating polysiloxanes. mdpi.comnih.gov this compound can be utilized as a functional initiator in these systems after conversion to an alkoxide, leading to polysiloxanes with a terminal diphenylmethylsilyl group and a hydroxyl group at the other end after quenching. This approach allows for the synthesis of telechelic polymers with reactive end-groups.

Cationic Polymerization and Living Polymerization Techniques

Cationic polymerization, particularly cationic ring-opening polymerization (CROP) of cyclic ethers or siloxanes, can be initiated by the hydroxyl group of this compound in the presence of a strong acid. nih.govacs.orgmdpi.comgelest.com This allows for the synthesis of, for example, polytetrahydrofuran with a terminal this compound group.

Living polymerization techniques are crucial for the synthesis of polymers with controlled molecular weights and low polydispersity. wikipedia.org The hydroxyl group of this compound makes it an excellent candidate for use as an initiator in living polymerizations such as living anionic or cationic ring-opening polymerizations, as well as in controlled radical polymerizations. This enables the precise design of polymer architectures, including block copolymers and end-functionalized polymers.

Radical Polymerization Methods (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) methods are highly tolerant of various functional groups, including hydroxyl groups. This makes them particularly suitable for the direct polymerization of monomers derived from this compound.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP technique that can be used to polymerize a wide range of monomers. scientific-publications.netresearchgate.netnih.gov A monomer synthesized from this compound, such as its acrylate or methacrylate ester, can be readily polymerized via RAFT to yield well-defined polymers with controlled molecular weight and architecture. nih.gov The hydroxyl group remains intact, providing a site for further functionalization.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that allows for the synthesis of polymers with complex architectures. researchwithrutgers.comacs.orgnih.gov The hydroxyl group of a this compound-derived monomer is compatible with ATRP conditions. This enables the synthesis of homopolymers, block copolymers, and graft copolymers with high precision. The initiator for ATRP can even be anchored to the this compound molecule to create macromonomers or telechelic polymers.

Table 2: Comparison of Polymerization Techniques for this compound Derivatives

| Polymerization Technique | Monomer Requirement | Control over Polymer Architecture | Key Advantages |

| Anionic Polymerization | Hydroxyl group must be protected or converted. | High | Well-defined polymers with narrow molecular weight distribution. |

| Cationic Polymerization | Can be initiated by the hydroxyl group. | Moderate to High | Useful for ring-opening polymerization of cyclic ethers and siloxanes. |

| RAFT Polymerization | Monomer with a polymerizable group (e.g., acrylate). | High | High tolerance to functional groups, wide range of monomers. |

| ATRP | Monomer with a polymerizable group (e.g., methacrylate). | High | Excellent control over molecular weight and architecture, mild reaction conditions. |

Ring-Opening Polymerization (ROP) of Cyclosiloxanes

This compound is well-suited to act as an initiator in the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). gelest.comnih.gov In this role, the hydroxyl group of the molecule initiates the polymerization process.

In anionic ROP (AROP), the process typically begins with the deprotonation of the hydroxyl group by a strong base to form an alkoxide. This alkoxide then acts as the nucleophilic initiator that attacks the silicon atom in the cyclosiloxane ring, causing it to open and begin chain propagation. ccspublishing.org.cn This method allows for the synthesis of polysiloxane chains with a Diphenyl(4-hydroxybutyl)methylsilyl group at one end (the α-terminus). nih.govnih.gov The living nature of AROP, particularly with D3, enables precise control over the molecular weight and results in polymers with narrow molecular weight distributions (Đ < 1.2). nih.govmdpi.com

Similarly, in cationic ROP (CROP), which is often catalyzed by strong protic acids, the hydroxyl group can serve as the initiating species. gelest.comnih.gov The polymerization proceeds via siloxonium ion intermediates. nih.gov The use of an alcohol-based initiator like this compound is a key strategy for producing well-defined polyorganosiloxanes. nih.gov

Table 1: Illustrative Parameters for ROP of D3 Initiated by this compound

| Parameter | Value | Purpose |

|---|---|---|

| Monomer | Hexamethylcyclotrisiloxane (D3) | Forms the polysiloxane backbone |

| Initiator | This compound | Provides initiating hydroxyl group and α-end group |

| Catalyst | n-Butyllithium (for AROP) | Deprotonates the initiator's hydroxyl group |

| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants and promotes initiation |

Step-Growth Polymerizations (e.g., Polyurethane Synthesis)

The hydroxyl functionality of this compound allows it to be readily incorporated into polymers via step-growth polymerization, most notably in the synthesis of polyurethanes. bhu.ac.inmdpi.com Polyurethanes are formed through the reaction of a diol (or polyol) with a diisocyanate. scirp.orgscispace.com

In this context, this compound can act as a monofunctional alcohol. When included in a polymerization mixture with diols and diisocyanates, it functions as a chain-capping agent. The hydroxyl group reacts with an isocyanate group to form a urethane linkage, effectively terminating the growth of a polymer chain at that end. scirp.orgresearchgate.net This allows for the precise control of molecular weight and introduces a bulky, hydrophobic diphenylmethylsilyl end-group, which can modify the surface properties and solubility of the resulting polyurethane.

Alternatively, it can be used to synthesize silane-terminated polyurethane prepolymers. scirp.org An isocyanate-terminated prepolymer can be reacted with an organofunctional silane containing an active hydrogen, such as an aminosilane or a hydroxysilane. scirp.orgresearchgate.net The hydroxyl group of this compound would react with the terminal isocyanate groups, resulting in a polyurethane capped with the silane moiety. morressier.com

Table 2: Components for a Silane-Modified Polyurethane Formulation

| Component | Example | Role in Polymerization |

|---|---|---|

| Diisocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) | Forms the hard segments of the polyurethane |

| Polyol | Polytetramethylene ether glycol (PTMG) | Forms the soft segments of the polyurethane |

| Chain Extender | 1,4-Butanediol (BDO) | Increases molecular weight and hard segment content |

| End-capping Agent | This compound | Controls molecular weight and introduces silane functionality |

Graft Polymerization for Surface Modification

This compound has potential applications in the surface modification of materials through graft polymerization, acting in a manner analogous to silane coupling agents. researchgate.netgelest.comshinetsusilicone-global.com Silane coupling agents are used to bond organic materials to inorganic substrates, enhancing adhesion and compatibility at the interface. shinetsusilicone-global.comresearchgate.net

While this compound lacks the typical hydrolyzable groups (e.g., alkoxy groups) of common coupling agents, the silane portion can still interact with certain surfaces. More significantly, the molecule could first be attached to a polymer backbone via its hydroxyl group, and the resulting silane-containing polymer could then be used to modify surfaces.

A more direct application involves treating a substrate that has groups reactive towards the silane's hydroxyl group. For instance, a surface functionalized with isocyanate groups could covalently bond the this compound. cmu.edu The exposed diphenylmethylsilyl groups would then alter the surface energy, imparting properties such as hydrophobicity and lubricity. The hydroxyl group is also a site for initiating "grafting from" polymerizations, where polymer chains are grown directly from the surface-anchored molecule. nih.govysu.am

Design of Advanced Polymeric Structures

The unique structure of this compound makes it a valuable building block for creating complex and well-defined polymeric architectures.

Block Copolymers and Multi-Arm Star Polymer Architectures

Block Copolymers: The synthesis of block copolymers can be achieved by using this compound as an initiator for a living polymerization technique like AROP. nih.govnih.govosti.govharth-research-group.org The process would proceed as follows:

The hydroxyl group of this compound initiates the AROP of a cyclosiloxane monomer (e.g., D3), creating a living polysiloxane block with the diphenylmethylsilyl group at the α-terminus.

The living chain end of this first block is then used to initiate the polymerization of a second, different monomer, thereby growing a second block.

This sequential monomer addition results in a diblock copolymer with a polysiloxane segment and another polymer segment, with the initiating silane at one end. This approach is fundamental to creating materials that combine the distinct properties of different polymer types. researchgate.net

Multi-Arm Star Polymers: Star polymers are branched macromolecules with multiple linear chains (arms) connected to a central core. researchgate.netacs.orgnih.gov In a "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. acs.orgislandscholar.ca While this compound is monofunctional, it can be used to synthesize the arms for an "arm-first" approach. In this method, linear polymer chains are synthesized first and then attached to a multifunctional core. acs.org

A polysiloxane chain initiated with this compound would have a reactive group at its propagating end (ω-terminus). This living end can then react with a multifunctional linking agent, such as a chlorosilane with multiple reactive sites (e.g., tetrachlorosilane), to form a star polymer. nih.gov The resulting star polymer would have a polysiloxane arm containing the Diphenyl(4-hydroxybutyl)methylsilyl group.

Telechelic Polymers and Macromonomers

Telechelic Polymers: Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. uni-rostock.de Using this compound as an initiator for polymerization directly leads to the formation of an α-functionalized hemitelechelic polymer—a polymer with a single functional group at one specific end. uni-rostock.de The resulting polymer has the Ph2MeSi-(CH2)4- group at the α-terminus.

To create a true α,ω-heterotelechelic polymer, the living polymerization can be terminated with a specific functionalizing agent. nih.govnih.govacs.org For example, an AROP of D3 initiated by this compound can be quenched with a functionalized chlorosilane, installing a different reactive group at the ω-terminus. nih.govacs.org This yields a polysiloxane chain with the initiating silane at one end and another desired functional group (e.g., vinyl, chloro, methacrylate) at the other. acs.org

Macromonomers: A macromonomer is a polymer chain that has a polymerizable group at its end, allowing it to function as a large monomer in subsequent polymerization reactions. A polysiloxane chain prepared using this compound can be converted into a macromonomer. For instance, if the living polymerization is terminated with a molecule containing a polymerizable moiety like a methacrylate or norbornene group, the resulting telechelic polymer can act as a macromonomer in subsequent radical polymerizations. nih.gov

Polymer Networks and Cross-Linked Systems

Polymer networks are formed when polymer chains are linked together by cross-links. The functional group on this compound can be used to incorporate the molecule into a cross-linked network.

In polyurethane chemistry, if this compound is reacted with a polyisocyanate (a molecule with more than two isocyanate groups), it can act as a chain extender or branching point. More commonly, its hydroxyl group can be used in conjunction with diols and polyols in the synthesis of polyurethane networks. nih.gov The hydroxyl group reacts into the network structure, covalently bonding the silane moiety as a pendant group. This can modify the network's properties, such as increasing its thermal stability or lowering its surface energy.

Furthermore, if a telechelic polymer is created with reactive groups at both ends (for example, by using a di-functional initiator and capping with a molecule that can react with this compound), these telechelics can then be cross-linked. For instance, a di-hydroxyl-terminated polysiloxane could be reacted with a diisocyanate and this compound (acting as a chain stopper) to control the network density.

Functionalization of Polymeric Materials

Surface Modification and Interface Engineering

No research findings are available to detail the use of this compound for the surface modification of polymeric materials or for interface engineering in polymer composites.

Tailoring Polymer Properties through Silane Incorporation

There is no available data or research to describe how the incorporation of this compound would specifically tailor the properties of polymers.

Catalysis and Organometallic Chemistry

Diphenyl(4-hydroxybutyl)methylsilane as a Ligand Precursor

The molecular structure of this compound, featuring a hydroxyl group and a silane (B1218182) moiety, makes it a versatile precursor for synthesizing specialized ligands for metal complexes. The hydroxyl group offers a reactive site for modification or direct coordination to a metal center, while the phenyl and methyl groups on the silicon atom allow for tuning the steric and electronic properties of the resulting ligand.

Synthesis of Metal Complexes with Silane-Based Ligands

The synthesis of metal complexes using silane-based ligands is a foundational aspect of organometallic chemistry. Generally, these syntheses involve the reaction of a metal precursor, often a metal halide or an organometallic compound, with the ligand. The specific case of ligands derived from this compound would typically involve the deprotonation of the hydroxyl group to form an alkoxide, which can then readily coordinate to a metal center. Alternatively, the hydroxyl group can be functionalized to introduce other donor atoms, creating multidentate ligands capable of forming stable chelate structures with a metal ion.

The general approach for synthesizing such complexes often requires anhydrous conditions and inert atmospheres to prevent the hydrolysis of sensitive metal precursors and intermediates. Characterization of the resulting metal complexes relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), X-ray crystallography, and infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal center.

Influence of Ligand Structure on Catalytic Performance

The structure of a ligand is paramount in dictating the performance of a metal catalyst. For ligands derived from this compound, key structural features influencing catalytic activity, selectivity, and stability include:

Steric Hindrance: The bulky diphenyl groups on the silicon atom can create a specific steric environment around the metal center. This can influence substrate approach and product departure, thereby affecting the selectivity of the catalytic reaction.

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the silicon atom can modulate the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in oxidative addition and reductive elimination steps, which are often crucial in catalytic cycles.

Flexibility of the Butyl Chain: The four-carbon chain provides a flexible spacer between the silane moiety and the coordinating oxygen atom. This flexibility can allow the ligand to adopt various coordination geometries, which can be beneficial for accommodating different substrates and stabilizing various intermediates in a catalytic cycle.

Research on analogous systems has shown that subtle modifications to the ligand backbone can lead to significant changes in catalytic outcomes. For instance, altering the length of the alkyl chain or substituting the phenyl groups with other aryl or alkyl groups can fine-tune the catalyst's performance for a specific transformation.

Role in Homogeneous and Heterogeneous Catalysis

The adaptability of this compound-derived ligands allows for their application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the reaction medium, leading to high activity and selectivity. For heterogeneous catalysis, the ligand or the entire metal complex can be anchored to a solid support, facilitating catalyst separation and recycling.

Metal-Catalyzed Transformations

Organosilanes are widely used in a variety of metal-catalyzed transformations. researchgate.net While specific data for this compound is not prevalent, analogous silanes participate in reactions such as hydrosilylation, cross-coupling, and reduction reactions. researchgate.net In these processes, the silane can act as a reducing agent or a precursor to a silicon-containing nucleophile or electrophile. The presence of the hydroxyl group in this compound offers a handle for creating bifunctional catalysts, where the ligand not only binds to the metal but also participates in the reaction mechanism, for example, through proton transfer events.

| Catalytic Transformation | Metal Catalyst (Example) | Role of Silane Ligand | Potential Product |

| Hydrosilylation of Alkenes | Platinum, Rhodium | Stabilize metal center, influence regioselectivity | Alkylsilanes |

| Cross-Coupling Reactions | Palladium, Nickel | Modulate electronic properties of the metal | Functionalized organic molecules |

| Reduction of Carbonyls | Copper, Iron | Act as a hydride donor precursor | Alcohols |

Organocatalysis in Polymer Synthesis and Organic Transformations

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While direct applications of this compound as an organocatalyst are not extensively documented, its structural motifs are relevant. For instance, silanols, which can be derived from hydrosilanes, are known to act as hydrogen-bond donors and can catalyze certain transformations. The hydroxyl group of this compound could potentially engage in similar interactions.

In polymer synthesis, compounds with hydroxyl groups are often used as initiators or chain transfer agents in various polymerization techniques. For example, in ring-opening polymerization of cyclic esters, an alcohol can initiate the polymerization. While not a direct organocatalytic role, this highlights the utility of the functional groups present in this compound in polymer chemistry.

Investigations of Catalyst Turnover and Deactivation Mechanisms

Catalyst turnover and deactivation are critical aspects of any catalytic process. For metal complexes with silane-based ligands, several deactivation pathways are possible. These can be broadly categorized as chemical, mechanical, and thermal deactivation. catalysts.com

Chemical Deactivation: This can occur through processes like poisoning, where impurities in the reaction mixture bind to the active site of the catalyst, or through ligand degradation. catalysts.com Silane ligands can be susceptible to hydrolysis, especially in the presence of water, which could lead to the breakdown of the ligand and deactivation of the catalyst.

Thermal Deactivation: At elevated temperatures, metal complexes can undergo decomposition. Sintering, or the agglomeration of metal particles, is a common deactivation mechanism in heterogeneous catalysis and can lead to a loss of active surface area. catalysts.com

Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites, a process known as fouling. scispace.com

Understanding these deactivation mechanisms is crucial for designing more robust and long-lived catalysts. Techniques such as in-situ spectroscopy and kinetic modeling are often employed to study the lifecycle of a catalyst and identify the root causes of deactivation.

Mechanistic Studies of Catalytic Cycles

Currently, there is no available scientific literature that elucidates the reaction pathways or identifies the rate-determining steps for any catalytic cycle involving this compound.

There are no published studies employing spectroscopic or computational methods to probe the catalytic intermediates that may be formed in reactions involving this compound.

Advanced Characterization Techniques in Research

Chromatographic and Separation Techniques

Chromatography is essential for separating components of a mixture and for analyzing the size and distribution of macromolecules.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity of polymers. ucsb.edu The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. ucsb.edu

When a monomer like Diphenyl(4-hydroxybutyl)methylsilane is used to synthesize polymers, GPC is critical for characterizing the resulting product. By calibrating the GPC system with polymer standards of known molecular weight, the elution profile of the synthesized polymer can be used to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). ucsb.edu A narrow PDI indicates a more uniform polymer chain length. Studies on related siloxane prepolymers have successfully used GPC to obtain these crucial parameters, often revealing PDIs greater than 1, indicating a distribution of polymer chain lengths. researchgate.net

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) for Isomer Analysis

The analysis of isomers, molecules with the same chemical formula but different structural arrangements, presents a significant analytical challenge. Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) offers a multi-dimensional separation approach to distinguish between such closely related species. In the context of this compound, this technique would be invaluable for separating and identifying potential structural isomers that may arise during its synthesis.

The process begins with Liquid Chromatography (LC), which separates compounds based on their partitioning between a stationary and a mobile phase. Following this, Ion Mobility Spectrometry (IMS) introduces an additional layer of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber under the influence of an electric field. Finally, Mass Spectrometry (MS) provides the mass-to-charge ratio of the separated ions, confirming their elemental composition.

For isomeric compounds, which have identical masses, the ion mobility separation is crucial. The different spatial arrangements of atoms in isomers lead to distinct collision cross-sections (CCS), which in turn affect their drift time through the IMS cell. This allows for their differentiation. Research on similar complex molecules, such as polyphenol dimers, has demonstrated the power of LC-IM-MS in resolving and identifying numerous isomers within a single analysis. mdpi.com The main analytical challenges for these compounds are often related to the presence of numerous isomers. mdpi.com

A hypothetical application of LC-IM-MS to a sample of this compound could yield data similar to the illustrative table below, which showcases how different isomers would be resolved based on their retention time (from LC) and drift time (from IMS).

| Hypothetical Isomer | Retention Time (min) | Drift Time (ms) | m/z |

| Isomer A | 12.5 | 35.2 | 286.16 |

| Isomer B | 12.8 | 36.1 | 286.16 |

| Isomer C | 13.1 | 34.8 | 286.16 |

Morphological and Microstructural Analysis

The physical form and surface features of a material at the micro and nanoscale significantly influence its properties and performance. A combination of microscopy and surface analysis techniques is used to obtain a comprehensive understanding of the morphology and microstructure of materials like this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials, respectively. For this compound, SEM would be employed to examine the size, shape, and surface texture of its particles or thin films. This technique provides high-resolution, three-dimensional-like images by scanning the surface with a focused beam of electrons.

TEM, on the other hand, passes a beam of electrons through an ultra-thin slice of the material to create an image. This would reveal information about the internal morphology, such as the presence of different phases, domains, or defects within the this compound structure.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.gov An AFM generates an image by scanning a sharp tip over the surface of a sample, "feeling" the contours of the surface. nih.gov This method is particularly useful for characterizing the surface roughness and texture of this compound films or coatings. nih.govberkeley.edu Beyond imaging, AFM can also probe mechanical properties such as elasticity and adhesion at the nanoscale, offering insights into how the material might interact with other surfaces. nih.gov It is a promising method for generating high-spatial-resolution images and providing insightful perspectives on the nanomechanical attributes of soft matter. nih.gov

The Brunauer-Emmett-Teller (BET) method is a crucial technique for determining the specific surface area of a material. measurlabs.comwikipedia.org It works by measuring the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at cryogenic temperatures. wikipedia.orglibretexts.org The amount of gas adsorbed at various pressures is used to calculate the total surface area, including the surface within any pores. iitk.ac.inupi.edu

For this compound, particularly if it is in a powdered or porous form, BET analysis would provide a quantitative measure of its surface area. This property is critical for applications where surface interactions are important, such as in catalysis or as an additive in composite materials. The specific surface area is a key parameter used in the characterization of a wide range of solid materials. measurlabs.com

An illustrative data table from a hypothetical BET analysis of different batches of this compound is presented below.

| Sample Batch | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |

| Batch 1 | 15.2 | 0.025 |

| Batch 2 | 21.8 | 0.038 |

| Batch 3 | 18.5 | 0.031 |

Advanced Diffraction and Scattering Methods

To understand the atomic and molecular arrangement within a material, advanced diffraction and scattering techniques are indispensable.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of a solid material. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystal structure of the material.

For this compound, XRD analysis would reveal whether the compound is crystalline or amorphous. If it is crystalline, the XRD pattern can be used to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. This information is fundamental to understanding the material's physical properties. For instance, in a study of a related piperidin-4-one derivative, single-crystal X-ray diffraction was used to characterize the compound, revealing details about its chair conformation and the hydrogen bonding interactions that form double ribbons in the crystal structure. nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique utilized to investigate the nanoscale structure of materials, typically in the size range of 1 to 100 nanometers. researchgate.netuni-bayreuth.de This non-destructive method provides valuable information about the shape, size, and arrangement of nanoscale features within a sample, making it particularly well-suited for the study of complex systems like hybrid organic-inorganic materials. researchgate.netrsc.org The technique relies on the analysis of the elastic scattering pattern of X-rays at very small angles (typically less than 5 degrees) as they pass through a sample. uni-bayreuth.de The resulting scattering pattern is a function of the electron density fluctuations within the material, allowing researchers to probe the morphology and organization of different phases or domains. mdpi.comresearchgate.net

In the context of organosilane research, SAXS is instrumental in characterizing the nanostructure of materials synthesized using compounds like this compound. Such analyses can reveal how these molecules self-assemble or integrate into larger structures, such as polymer matrices or hybrid coatings. ipme.rumdpi.com The data obtained from SAXS experiments can elucidate the formation of micelles, the dispersion of inorganic domains within an organic polymer, or the long-range order in self-assembled monolayers. researchgate.netwhiterose.ac.uk

Detailed research findings from SAXS studies on related silyl-terminated polymers and hybrid systems have demonstrated the technique's ability to quantify key structural parameters. For instance, the scattering data, often presented as intensity versus the scattering vector (q), can be modeled to determine particle size distributions, the shape of scattering objects (e.g., spherical, cylindrical, lamellar), and the distances between ordered domains. researchgate.netrsc.org

The scattering vector, q, is defined by the equation:

where 2θ is the scattering angle and λ is the wavelength of the incident X-rays.

Analysis of the SAXS profile can provide significant insights. For example, the presence of distinct Bragg peaks in the scattering pattern is indicative of ordered structures with a characteristic length scale, such as the lamellar spacing in block copolymers or the inter-particle distance in a nanocomposite. researchgate.net The shape of the scattering curve at different q ranges can also reveal information about the fractal nature of surfaces or the internal structure of particles. researchgate.net

Illustrative Research Findings from SAX Studies on Related Hybrid Materials

| Material System | Key Finding from SAXS Analysis | Structural Parameter Determined | Reference |

| Methyltriethoxysilane (MTES) and Dimethyldiethoxysilane (DMDES) derived glasses | The resulting hybrid glasses were homogeneous at the nanoscale, with no evidence of phase separation. | Scattering cross-section indicated homogeneity. | rsc.org |

| Silsesquioxanes from precursor P2 in water | Formation of a supramolecular arrangement with distinct Bragg peaks. | Bragg peak positions indicated ordered structures. | researchgate.net |

| Poly(ε-caprolactone)-block-polybutadiene (PCL-b-PB) copolymers | The long spacing of the lamellar morphology decreased or remained constant during melting. | Lamellar spacing. | researchgate.net |

| Polyurethane/Graphene Oxide Nanocomposites | A decrease in microphase separation was observed with the addition of GO and rGO. | Shift in qmax indicated changes in the interfacial interdomain region. | researchgate.net |

| Tri-alkyl-methyl-ammonium bis(trifluoromethanesulfonyl)amides (Ionic Liquids) | Evidence of nanoscale ordering in the isotropic liquid state, consistent with a disordered smectic A phase. | Correlation length of polar and hydrophobic domains. | rsc.org |

These examples underscore the utility of SAXS in providing quantitative data on the nanostructural organization of materials containing organosilanes and other hybrid components. The technique is crucial for establishing structure-property relationships, which are vital for the rational design of new materials with tailored functionalities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are routinely employed to predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is widely used for optimizing molecular geometries and calculating electronic properties. A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) to solve the Schrödinger equation approximately. Such calculations would provide insights into the bond lengths, bond angles, and dihedral angles of Diphenyl(4-hydroxybutyl)methylsilane, leading to its most stable three-dimensional conformation. However, no specific DFT studies detailing these parameters for this compound were identified in the available literature.

Natural Bond Orbital (NBO) Analysis and Electron Localization Function (ELF)

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It examines the interactions between filled Lewis-type (donor) and empty non-Lewis-type (acceptor) orbitals. This analysis provides quantitative information about the stabilization energies associated with these interactions. The Electron Localization Function (ELF) provides a visual representation of electron pair localization. No NBO or ELF analyses for this compound have been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with lone pairs on electronegative atoms) and positive potential (often around hydrogen atoms). For this compound, an MEP map would highlight the reactive nature of the hydroxyl group and the phenyl rings. However, no such studies specific to this compound were found.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. While the principles of FMO theory are well-established, their specific application to calculate the HOMO-LUMO gap and analyze the reactivity of this compound has not been documented in the accessible literature.

Molecular Dynamics and Simulation Techniques

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with other molecules (such as solvents), and transport properties. An MD simulation of this compound could, for example, explore the flexibility of the butyl chain and the rotational dynamics of the phenyl groups. A thorough search did not uncover any published MD simulation studies focused on this compound.

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. rsc.org Computational methods can predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts, providing a powerful means to validate experimental results or assign spectra to the correct structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. chemaxon.com

The process involves first obtaining the optimized, low-energy geometry of this compound (from the conformational analysis described in 7.2.1). Then, the GIAO method is used, often in conjunction with DFT, to calculate the magnetic shielding tensors for each nucleus. chemaxon.com These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). nih.gov Accurate predictions can help distinguish between different isomers or conformers and are invaluable for complex molecules where spectral assignment is non-trivial. sigmaaldrich.com

Table 2: Hypothetical Predicted NMR Chemical Shifts (¹H, ¹³C, ²⁹Si) vs. Experimental Data

| Atom/Group | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Si-CH₃ (¹H) | Illustrative Value | Not Available |

| CH₂-OH (¹H) | Illustrative Value | Not Available |

| Si-C (ipso, ¹³C) | Illustrative Value | Not Available |

| Si-CH₃ (¹³C) | Illustrative Value | Not Available |

| Si (²⁹Si) | Illustrative Value | Not Available |

Note: This table illustrates the type of data generated. Specific predicted or experimental values for this compound are not publicly documented.

Computational modeling can predict the infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements for an optimized molecular geometry. These calculations yield the frequencies and intensities of the fundamental vibrational modes.

For this compound, this would predict the frequencies for key functional group vibrations, such as the O-H stretch of the hydroxyl group, the Si-C and C-H stretches of the methyl and phenyl groups, and the Si-Phenyl vibrations. Often, calculated frequencies from quantum methods are systematically higher than experimental values. To improve accuracy, the results are commonly adjusted using a scaling factor (force-field scaling) derived from comparing calculated and experimental frequencies for a set of similar compounds.

Intermolecular Interactions and Reactivity Descriptors

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful methods for studying chemical bonding and non-covalent interactions (NCIs) based on the topology of the electron density (ρ). nih.govconsensus.app

QTAIM partitions the electron density of a molecule into atomic basins. nih.gov By locating critical points in the electron density, QTAIM can identify and characterize chemical bonds. For this compound, this analysis would quantify the nature of the covalent Si-C, C-C, and C-H bonds. More importantly, it could identify and characterize weaker intramolecular interactions, such as a potential hydrogen bond between the -OH group and the π-system of a phenyl ring. chemaxon.com

RDG analysis is particularly adept at visualizing weak NCIs. nih.gov It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates 3D isosurfaces that reveal the location and nature of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.

Weak van der Waals interactions appear as green surfaces.

Strong repulsive interactions (e.g., steric clash) appear as red surfaces.

An RDG analysis of this compound would provide a clear visual map of the steric repulsion from the phenyl groups and any stabilizing intramolecular hydrogen bonds or van der Waals contacts.

Global Chemical Reactivity Parameters (GCRP)

Global Chemical Reactivity Parameters are fundamental concepts in theoretical and computational chemistry used to predict the reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.orgmdpi.com Key GCRPs include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is often approximated as the negative of the HOMO energy (I ≈ -E_HOMO). mdpi.com

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). mdpi.com

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2). dergipark.org.tr

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). dergipark.org.tr Harder molecules are generally more stable. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are typically more reactive. dergipark.org.tr

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -(I + A) / 2). dergipark.org.tr

Without specific computational studies on this compound, a data table for its GCRPs cannot be generated.

Charge Distribution and Delocalization Analysis

Charge distribution and delocalization analyses are crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions. These analyses are typically performed using computational methods.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of electron delocalization by examining interactions between filled and vacant orbitals. It helps to identify hyperconjugative and resonance effects within a molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Emerging Research Directions and Future Outlook

Integration of Diphenyl(4-hydroxybutyl)methylsilane into Smart Materials

The unique structure of this compound makes it a compelling candidate for the development of smart materials, which respond to external stimuli. The hydroxyl group can be readily incorporated into polymer backbones or used to graft the molecule onto surfaces, while the silane (B1218182) moiety offers a site for further chemical modification or interaction.

Researchers are exploring the use of organofunctional silanes in stimuli-responsive polymers. rsc.org For instance, polymers that change their conformation in response to pH, temperature, or light could be synthesized using monomers like this compound. acs.org The hydroxyl group could be esterified with a pH-sensitive carboxylic acid, or the entire molecule could be incorporated into a polymer network where the bulky diphenylsilyl groups influence the material's response to temperature changes. The integration of such silanes into hydrogels could lead to materials with tunable swelling and release characteristics for applications in drug delivery and tissue engineering. nih.gov

Furthermore, the functionalization of nanoparticles with silane coupling agents is a well-established strategy for creating advanced composite materials. nih.govnih.gov this compound could be used to modify the surface of inorganic nanoparticles, such as silica (B1680970) or titania. acs.org The hydroxyl group would then be available for further reactions, allowing for the creation of organic/inorganic hybrid materials with tailored optical, electronic, or mechanical properties. labinsights.nl These functionalized nanoparticles could be dispersed in a polymer matrix to create nanocomposites that are responsive to specific environmental cues. nih.gov

| Potential Smart Material Application | Role of this compound | Potential Stimuli |

| Responsive Polymer Networks | Monomer or cross-linking agent | pH, Temperature, Light |

| Controlled Drug Delivery | Component of hydrogel matrix | pH, Temperature |

| Smart Coatings | Surface modifying agent | Humidity, Chemical Vapors |

| Hybrid Photonic Crystals | Functionalization of nanoparticles | Light, Solvents |

Novel Catalytic Applications and Sustainable Chemical Processes

The field of catalysis is increasingly focused on the development of sustainable processes that utilize earth-abundant metals or metal-free systems. rsc.orgrsc.org Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry and often relies on precious metal catalysts like platinum. nih.govnih.govucsd.edu There is significant interest in developing more sustainable catalytic systems for this transformation.

This compound, or derivatives thereof, could play a role in this area. The hydroxyl group could serve as an anchoring point to immobilize a catalytic metal center onto a solid support, facilitating catalyst recovery and reuse. This approach is critical for developing more economical and environmentally friendly chemical processes.

Moreover, the silane moiety itself can participate in catalytic cycles. Research into hydrosilylation reactions catalyzed by earth-abundant metals such as iron, cobalt, and nickel is rapidly advancing. nih.govnih.gov The electronic and steric properties of the silane are crucial in these reactions. The diphenyl groups in this compound would impart specific properties to the silicon center, potentially influencing the selectivity and efficiency of catalytic hydrosilylation reactions. For example, in the reduction of carbonyl compounds, the choice of silane can significantly affect the outcome of the reaction. rsc.org

| Catalytic Process | Potential Role of this compound | Key Research Trend |

| Heterogeneous Catalysis | Ligand for immobilization of metal catalysts | Catalyst recovery and reuse |

| Hydrosilylation | Reagent with specific steric/electronic properties | Use of earth-abundant metal catalysts nih.govnih.gov |

| Asymmetric Synthesis | Chiral derivatization for stereocontrol | Enantioselective transformations |

Advances in Controlled Polymerization and Complex Macromolecular Design

The synthesis of polymers with well-defined architectures is essential for creating materials with advanced properties. Organosilicon monomers are valuable building blocks in this context, enabling the synthesis of polymers with unique thermal, mechanical, and optical properties. rsc.orgwiley-vch.de

This compound, with its dual functionality, is a promising monomer for various polymerization techniques. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the formation of block copolymers with a polysiloxane segment. Alternatively, it can be converted into other functional groups suitable for controlled radical polymerization methods like ATRP or RAFT.

The presence of the diphenylsilyl group would introduce a high refractive index and thermal stability to the resulting polymers. The flexibility of the butyl chain would influence the glass transition temperature and mechanical properties of the material. By carefully designing the polymerization process, it would be possible to create complex macromolecular structures such as star polymers, graft copolymers, and dendritic structures incorporating this silane monomer. nih.gov The study of how different organosilicon macromers affect polymerization kinetics and final polymer properties is an active area of research. mdpi.com

| Polymerization Technique | Role of this compound | Resulting Macromolecular Structure |

| Ring-Opening Polymerization | Initiator | Block Copolymers |

| Controlled Radical Polymerization | Functional Monomer | Graft Copolymers, Star Polymers |

| Polycondensation | Difunctional Monomer | Linear or Branched Polymers |

Interdisciplinary Research with Material Science and Nanotechnology

The interface between chemistry, material science, and nanotechnology offers fertile ground for innovation. Organofunctional silanes are key enablers in this interdisciplinary space, acting as molecular bridges between the organic and inorganic worlds. labinsights.nlresearchgate.net this compound is well-suited for such applications.